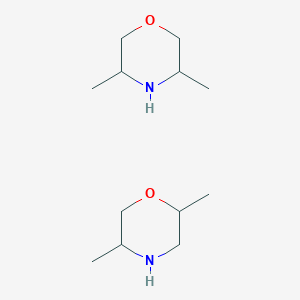

2,5(Or 3,5)-dimethylmorpholine

Description

Significance of the Morpholine (B109124) Scaffold in Advanced Synthetic Strategies

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis. jchemrev.comjchemrev.comdntb.gov.uaresearchgate.net Its prevalence stems from its advantageous physicochemical, biological, and metabolic properties. researchgate.net The morpholine moiety is considered a "privileged" scaffold because its presence in a molecule can significantly improve its pharmacokinetic profile. dntb.gov.uaresearchgate.net The nitrogen atom imparts basicity, which is weaker than that of piperidine, a characteristic that provides unique and desirable properties to molecules containing this scaffold. thieme-connect.com

In synthetic strategies, morpholine and its derivatives are versatile building blocks. researchgate.net The heteroatoms, nitrogen and oxygen, facilitate hydrogen bonding, which allows for interactions with enzymes and receptors. taylorandfrancis.com Furthermore, the electron-deficient nature of the ring can lead to hydrophobic interactions. researchgate.net These features make the morpholine scaffold a frequent choice for chemists aiming to develop new bioactive molecules. jchemrev.comresearchgate.net Its derivatives have been explored for a wide range of biological activities, and the morpholine ring is often a key component of the pharmacophore in various enzyme inhibitors. jchemrev.comjchemrev.comresearchgate.net The synthetic accessibility of the morpholine ring makes it a readily available component for constructing complex molecules. researchgate.net

Overview of Methylated Morpholine Derivatives: Positional and Stereoisomeric Considerations

The introduction of methyl groups onto the morpholine ring, as in dimethylmorpholine, adds layers of complexity and allows for fine-tuning of the molecule's properties. acs.org Depending on the attachment points of the two methyl groups, positional isomers such as 2,5-dimethylmorpholine (B1593661) and 3,5-dimethylmorpholine (B170313) are formed. nih.govnih.gov

These positional isomers have distinct structural characteristics. For instance, in 2,5-dimethylmorpholine, the methyl groups are adjacent to the oxygen and nitrogen atoms, respectively, while in 3,5-dimethylmorpholine, both methyl groups are adjacent to the nitrogen atom. nih.govnih.gov These differences in substitution patterns can lead to variations in reactivity and biological activity.

Furthermore, the presence of chiral centers in these molecules gives rise to stereoisomers. For 2,5-dimethylmorpholine, which has two chiral centers at the C2 and C5 positions, several stereoisomers exist, including (2S,5R)-2,5-dimethylmorpholine and (2S,5S)-2,5-dimethylmorpholine. nih.gov Similarly, 3,5-dimethylmorpholine has chiral centers at C3 and C5, leading to stereoisomers like (3S,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine.

The specific stereochemistry of these isomers is crucial as it significantly influences their interaction with biological targets and their application in asymmetric synthesis, where they can be used as chiral building blocks. The morpholine ring in these compounds typically adopts a chair conformation to minimize steric and electronic repulsion between the substituents and heteroatoms.

Historical Context of Dimethylmorpholine Research and Development

The investigation into morpholine derivatives, including dimethylmorpholine, has its roots in the mid-20th century. smolecule.com Early synthetic methods for creating these compounds often involved the cyclization of precursors like diisopropanolamine (B56660) using strong acids at high temperatures. smolecule.com A notable method developed in 1966 involved the reaction of dipropylene glycol with ammonia (B1221849). acs.org However, these early techniques frequently resulted in poor control over the stereochemistry of the final products. smolecule.com

A significant driver for refining the synthesis of stereochemically pure dimethylmorpholine isomers came from the discovery in 1983 that nitrosating agents in biological systems could interact with morpholine derivatives. smolecule.com This highlighted the necessity for methods that could produce specific stereoisomers to better understand their biological activities. This need spurred the development of more advanced synthetic routes, including continuous-flow processes that allowed for better control of reaction conditions and improved yields of desired isomers. smolecule.com The growing recognition of how stereochemistry impacts bioactivity positioned specific dimethylmorpholine isomers as valuable chiral building blocks in chemical research. smolecule.com

Compound Data

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,5-Dimethylmorpholine | 106-56-9 | C6H13NO | 115.174 | 150.8 ± 15.0 at 760 mmHg |

| 3,5-Dimethylmorpholine | 123-57-9 | C6H13NO | 115.174 | 150.8 ± 15.0 at 760 mmHg |

| (2S,5R)-2,5-dimethylmorpholine | 67804-27-7 | C6H13NO | 115.17 | Not Available |

| (2R,5S)-2,5-Dimethylmorpholine | 1130053-86-9 | C6H13NO | 115.18 | 151 at 760 mmHg |

| (2S,5S)-2,5-dimethylmorpholine | 1258277-12-1 | C6H13NO | 115.17 | Not Available |

| (3S,5S)-3,5-Dimethylmorpholine | 154634-96-5 | C6H13NO | 115.17 | Not Available |

Data sourced from multiple references. nih.govnih.govnih.govchemsrc.comchemsrc.comsigmaaldrich.com

Spectroscopic Data

| Compound | Type of Spectrum | Key Signals/Information |

| 3,5-Dimethylmorpholine | 13C NMR | Data available in literature. nih.gov |

| 3,5-Dimethylmorpholine | 1H NMR | δ 3.62 (m, 4H, morpholine ring), 1.03, and 0.88 ppm (methyl groups). |

| 2,5-Dimethylmorpholine | 13C NMR | Data available in literature. nih.gov |

| 2,5-Dimethylmorpholine | IR Spectrum | Data available from the Coblentz Society collection. nist.gov |

| (3S,5S)-3,5-Dimethylmorpholine | NMR Spectroscopy | NOESY correlations confirm chair conformations. |

| (3S,5S)-3,5-Dimethylmorpholine | HPLC-MS | Electrospray ionization (ESI+) for mass confirmation (m/z 130.1 [M+H]+). |

Properties

IUPAC Name |

2,5-dimethylmorpholine;3,5-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO/c1-5-4-8-6(2)3-7-5;1-5-3-8-4-6(2)7-5/h2*5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDQFGOUNAKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.CC1COCC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71477-12-8 | |

| Record name | 2,5(or 3,5)-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethylmorpholine and Its Derivatives

Cyclization Reactions for Morpholine (B109124) Ring Construction

The formation of the morpholine core is the cornerstone of dimethylmorpholine synthesis. Various cyclization strategies have been developed to achieve this, ranging from classical dehydration reactions to more modern and stereoselective methods involving ring-opening and multi-component reactions.

A primary industrial and laboratory method for synthesizing 2,6-dimethylmorpholine (B58159) involves the acid-catalyzed cyclodehydration of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). This reaction is typically promoted by strong acids, with sulfuric acid being a common choice. The process involves heating diisopropanolamine with excess sulfuric acid, which acts as both a catalyst and a dehydrating agent. The reaction temperature is a critical parameter, typically maintained between 150°C and 190°C to drive the cyclization.

The mechanism proceeds via protonation of the hydroxyl groups of diisopropanolamine, followed by intramolecular nucleophilic attack of the nitrogen atom, leading to the expulsion of water and formation of the morpholine ring. The yield and the isomeric ratio of the resulting 2,6-dimethylmorpholine can be influenced by reaction conditions such as the molar ratio of diisopropanolamine to sulfuric acid, temperature, and reaction time. For instance, a process utilizing simultaneous metering of diisopropanolamine and 90-120% strength sulfuric acid at temperatures from 150°C to 190°C can yield 2,6-dimethylmorpholine with a high proportion of the cis-isomer. google.com A specific synthesis for 3,5-dimethylmorpholine (B170313) also employs a dehydration step of the corresponding aminodiol using concentrated sulfuric acid at 180°C for 8 hours, achieving an 82% yield of the final product after workup. chemicalbook.com

| Reactant | Catalyst/Reagent | Temperature (°C) | Product | Isomer Ratio (cis:trans) | Yield (%) |

| Diisopropanolamine | Sulfuric Acid (1.5 mol eq.) | 180 | 2,6-Dimethylmorpholine | 80:20 | 96 |

| Diisopropanolamine | Sulfuric Acid (2.0 mol eq.) | 180 | 2,6-Dimethylmorpholine | 84:16 | 94 |

| Aminodiol precursor | Sulfuric Acid (1.9 mol eq.) | 180 | 3,5-Dimethylmorpholine | - | 82 |

This table presents data derived from various synthetic procedures for dimethylmorpholine via dehydration.

A highly regio- and stereoselective approach to substituted morpholines involves the ring-opening of activated chiral aziridines or azetidines. nih.gov This method offers excellent control over the stereochemistry of the final product. The synthesis proceeds in a two-step sequence: first, a Lewis acid-catalyzed SN2-type ring-opening of an N-activated aziridine (B145994) with a suitable haloalcohol, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate. nih.gov

The regioselectivity of the initial ring-opening step is crucial and is influenced by the substituents on the aziridine ring, the choice of Lewis acid, and the nucleophile. frontiersin.org For example, the reaction of an N-tosyl aziridine with a haloalcohol in the presence of a Lewis acid will preferentially occur at the less substituted carbon of the aziridine ring. The subsequent intramolecular ring closure is an SN2 reaction where the amine nitrogen displaces the halide to form the morpholine ring. nih.gov Gold(I) catalysts have also been employed to facilitate a tandem nucleophilic ring-opening of aziridines with propargyl alcohols, followed by cycloisomerization to construct morpholine derivatives. rsc.org

| Aziridine Substrate | Nucleophile | Catalyst/Mediator | Key Intermediate | Product |

| Activated Chiral Aziridine | Haloalcohol | Lewis Acid | Haloalkoxy amine | Enantiopure Substituted Morpholine |

| N-Tosyl Aziridine | Propargyl Alcohol | Gold(I) Catalyst | - | Unsaturated Morpholine Derivative |

This table summarizes the components of the ring-opening strategy for morpholine synthesis.

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic compounds, including the morpholine ring system. These reactions involve a molecule containing both a nucleophilic group (typically an amine or alcohol) and an electrophilic center (often an alkyl halide or other leaving group) that can react internally to form a ring. youtube.com The success of these ring closures is governed by thermodynamic and kinetic factors, with the formation of five- and six-membered rings like morpholine being generally favored. youtube.com

A common approach involves the formation of a precursor molecule that is primed for cyclization. For instance, an amino alcohol can be reacted with chloroacetyl chloride, followed by treatment with a base like potassium hydroxide, to induce an intramolecular SN2 reaction that forms a morpholin-3-one (B89469) ring. researchgate.net This intermediate can then be reduced to the corresponding morpholine. The key step is the base-mediated ring closure where the alkoxide or amine nucleophile attacks the carbon bearing the chlorine atom. researchgate.net This strategy is versatile and allows for the introduction of substituents on the morpholine ring by starting with appropriately substituted precursors. researchgate.net

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the de novo synthesis of highly substituted morpholine rings. acs.org

One notable example is the Ugi four-component reaction (Ugi-4CR). A variation, the tetrazole Ugi reaction, can be employed, followed by an intramolecular SN2 cyclization. acs.orgthieme-connect.com In this approach, an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) are reacted to form an α-aminoacyl amide intermediate. If one of the components contains a suitably positioned hydroxyl group and another a leaving group, a subsequent base-mediated cyclization can furnish the morpholine ring in a one-pot procedure. acs.org This methodology allows for the rapid generation of a library of structurally diverse morpholine derivatives by simply varying the starting components. thieme-connect.comresearchgate.net Other MCRs, such as those involving epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin, have also been reported for the efficient synthesis of 2,2,6-trisubstituted morpholines. acs.org

Functionalization at Nitrogen and Carbon Centers

Once the dimethylmorpholine scaffold is constructed, further derivatization at the nitrogen and carbon atoms can be performed to synthesize a wide array of functionalized molecules.

The secondary amine of the morpholine ring is a common site for functionalization. N-alkylation and N-acylation are fundamental transformations that introduce alkyl or acyl groups, respectively, onto the nitrogen atom.

N-Alkylation involves the reaction of the dimethylmorpholine with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, typically in the presence of a base to neutralize the acid formed during the reaction. nih.gov Greener and more environmentally benign methods have been developed using dialkyl carbonates as alkylating agents, which produce alcohol and carbon dioxide as byproducts. nih.gov Another important method is catalytic N-alkylation, where an alcohol is reacted with the amine in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst, such as one based on copper and magnesium silicate (B1173343) or CuO–NiO/γ–Al2O3. google.comresearchgate.netresearchgate.net This process, often referred to as "alkylation via borrowing hydrogen," is highly atom-economical.

N-Acylation is the reaction of dimethylmorpholine with an acylating agent like an acyl chloride or an acid anhydride. This reaction is typically straightforward and proceeds readily, often in the presence of a base or a catalyst. Traditional methods involve combining the amine with acyl chlorides in the presence of a base. researchgate.net More advanced one-pot methods allow for the direct N-acylation of N-heterocycles with carboxylic acids using activating agents like a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system. researchgate.net These reactions are crucial for synthesizing amides, which are prevalent structures in pharmacologically active compounds.

| Reaction Type | Reagent Class | Example Reagent | Key Features |

| N-Alkylation | Alkyl Halides | Methyl Iodide | Classic SN2 reaction |

| N-Alkylation | Dialkyl Carbonates | Dimethyl Carbonate | Environmentally benign |

| N-Alkylation | Alcohols | Methanol | Catalytic, atom-economical |

| N-Acylation | Acyl Halides | Acetyl Chloride | High reactivity, requires base |

| N-Acylation | Acid Anhydrides | Acetic Anhydride | Common, moderate reactivity |

| N-Acylation | Carboxylic Acids | - | Requires activating agent |

This table provides an overview of common N-functionalization reactions for the morpholine ring.

Introduction of Diverse Functionalities at Carbon Positions

The carbon framework of dimethylmorpholine serves as a versatile scaffold for the introduction of a variety of functional groups, significantly expanding the chemical space of its derivatives. Methodologies have been developed to incorporate phenyl, nitrophenyl, carbodithioate, and carbonyl moieties, each imparting unique properties to the resulting molecules.

Phenyl and Nitrophenyl Groups: The introduction of aryl groups, such as phenyl and nitrophenyl, onto the morpholine ring can be achieved through various synthetic strategies. For instance, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been reported, showcasing a pathway to phenyl-substituted morpholines. While not directly involving 2,5-dimethylmorpholine (B1593661), this methodology provides a template for similar transformations. The synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine (B91149) suggests a potential route for the N-arylation of dimethylmorpholine with nitrophenyl groups. The direct C-arylation of the dimethylmorpholine ring remains a more challenging endeavor, often requiring activation of the C-H bonds.

Carbodithioate Functionality: The reaction of secondary amines with carbon disulfide is a well-established method for the formation of dithiocarbamates. This reaction can be applied to 2,5-dimethylmorpholine to yield the corresponding N-carbodithioate. This functional group is a versatile intermediate for further synthetic transformations and can also impart interesting biological activities. The general reaction involves the treatment of dimethylmorpholine with carbon disulfide in the presence of a base.

Carbonyl Group Introduction: The incorporation of a carbonyl group into the dimethylmorpholine structure can be accomplished through several routes, leading to morpholinone derivatives. One approach involves the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one, which, while not a direct functionalization of the dimethylmorpholine ring, demonstrates the integration of a carbonyl moiety within a related heterocyclic system through a Mannich-type reaction. More direct methods can involve the oxidation of a methylene (B1212753) group adjacent to the nitrogen or oxygen atoms of the morpholine ring, or the cyclization of appropriate precursors already containing a carbonyl functionality. For example, the synthesis of morpholine-2,5-diones from amino acids provides a route to carbonyl-containing morpholine scaffolds.

Derivatization for Urea (B33335) Analogues

Urea derivatives of 2,5-dimethylmorpholine are of interest due to the diverse biological activities associated with the urea functional group. The synthesis of these analogues typically involves the reaction of the secondary amine of the dimethylmorpholine ring with an isocyanate or a related carbonyl source.

A general and widely used method for the synthesis of ureas is the reaction of an amine with an isocyanate. In the case of 2,5-dimethylmorpholine, this would involve its reaction with a suitable isocyanate (R-N=C=O) to yield the corresponding N,N-disubstituted urea. The reaction is typically straightforward and proceeds under mild conditions.

Alternatively, phosgene (B1210022) or its safer equivalents can be used to generate an in-situ carbamoyl (B1232498) chloride from 2,5-dimethylmorpholine, which can then react with another amine to form an unsymmetrical urea. Another approach involves the use of N-alkyl carbamoylimidazoles, which are versatile and safer reagents for the synthesis of ureas under aqueous conditions. Furthermore, the reaction of amines with potassium cyanate (B1221674) can also lead to the formation of urea derivatives, providing another potential route for the derivatization of dimethylmorpholine.

Catalyst-Mediated Synthetic Transformations

Catalysis plays a pivotal role in the efficient and selective synthesis of dimethylmorpholine and its derivatives. Both palladium-catalyzed and metal-free approaches, as well as the use of hypervalent iodine reagents, have been instrumental in developing novel synthetic pathways.

Palladium-Catalyzed Coupling and Cyclization Pathways

Palladium catalysis has emerged as a powerful tool for the stereoselective synthesis of substituted morpholines. A key strategy involves the palladium-catalyzed hydroamination of aminoalkenes. For the synthesis of 2,5-disubstituted morpholines, this method has proven to be highly effective, yielding single diastereomers in excellent yields. The process typically starts from a carbamate-protected aziridine, which is selectively opened by an unsaturated alcohol nucleophile. The resulting aminoalkene then undergoes an intramolecular palladium-catalyzed hydroamination to form the morpholine ring.

A patent describes a process for the preparation of cis-2,6-dimethylmorpholine (B33440) through the isomerization of the trans-isomer in the presence of hydrogen and a palladium catalyst. This highlights the utility of palladium in controlling the stereochemistry of the final product.

| Reaction Type | Starting Materials | Catalyst System | Product | Key Features |

| Hydroamination | Carbamate-protected aziridine, Unsaturated alcohol | Palladium catalyst | 2,5-Disubstituted morpholine | High stereoselectivity, excellent yields |

| Isomerization | trans-2,6-Dimethylmorpholine | Palladium and other metals | cis-2,6-Dimethylmorpholine | Stereochemical control |

Metal-Free Approaches to Morpholine Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. For the synthesis of substituted morpholines, a one-pot metal-free strategy has been developed starting from aziridines. This method utilizes a simple and inexpensive ammonium (B1175870) persulfate salt to enable the SN2-type ring opening of aziridines with halogenated alcohols, followed by cyclization of the resulting haloalkoxy amine to form the morpholine ring. This approach offers an environmentally friendly alternative to metal-catalyzed reactions.

| Reaction Type | Starting Materials | Reagents | Product | Key Features |

| Ring-opening/Cyclization | Aziridine, Halogenated alcohol | Ammonium persulfate, Base | 2-Substituted and 2,3-disubstituted morpholines | Metal-free, one-pot, inexpensive reagents |

Use of Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidizing agents in organic synthesis. Their application in the construction of heterocyclic compounds, including morpholine derivatives, is an area of active research. These reagents can mediate a variety of transformations, including intramolecular cyclizations.

For instance, hypervalent iodine(III) reagents can be used to effect the intramolecular cyclization of N-alkenylamides. While specific examples for the direct synthesis of 2,5-dimethylmorpholine using this method are not prevalent in the literature, the general principle of using hypervalent iodine reagents to promote the formation of heterocyclic rings through oxidative cyclization is well-established. This approach typically involves the activation of a double bond by the hypervalent iodine species, followed by nucleophilic attack from a tethered nitrogen or oxygen atom to form the heterocyclic ring. This methodology holds promise for the future development of novel synthetic routes to dimethylmorpholine and its derivatives.

Reactivity and Mechanistic Investigations of Dimethylmorpholine

Oxidation Reactions and Corresponding Products (e.g., N-oxides)

The nitrogen atom in the morpholine (B109124) ring is susceptible to oxidation, primarily leading to the formation of N-oxides. This transformation is a common reaction for secondary and tertiary amines. For 2,5-dimethylmorpholine (B1593661), oxidation would typically first involve N-alkylation or N-arylation to a tertiary amine, followed by oxidation to the corresponding N-oxide.

The oxidation of tertiary amines to N-oxides is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). For instance, the synthesis of N-methylmorpholine-N-oxide (NMMO), a widely used co-oxidant in organic synthesis, is accomplished by the oxidation of N-methylmorpholine with hydrogen peroxide. google.comgoogleapis.comatamanchemicals.com The reaction proceeds by the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide.

In the case of a hypothetical N-alkyl-2,5-dimethylmorpholine, the reaction would be as follows:

N-alkyl-2,5-dimethylmorpholine + H₂O₂ → N-alkyl-2,5-dimethylmorpholine N-oxide + H₂O

The resulting N-oxide is a zwitterionic species, with a formal positive charge on the nitrogen and a negative charge on the oxygen. These compounds are valuable in organic synthesis, for example, NMMO is used to regenerate a primary oxidant, like osmium tetroxide, in dihydroxylation reactions. atamanchemicals.com

Beyond the formation of N-oxides, morpholine derivatives can undergo oxidative cleavage of the C-C bonds within the ring under specific conditions. For example, visible light-promoted oxidative ring-opening of N-aryl morpholines has been demonstrated using O₂ as the oxidant, leading to formamide products. google.com A similar copper-catalyzed oxidative cleavage of C-C bonds in various morpholine derivatives has also been reported, yielding amide products. d-nb.info These reactions highlight that under specific catalytic conditions, the morpholine ring can be opened through oxidation, providing alternative reaction pathways beyond simple N-oxidation.

Table 1: Common Oxidizing Agents for Amine Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst | N-oxide |

| m-Chloroperoxybenzoic acid (mCPBA) | Organic solvent (e.g., CH₂Cl₂) | N-oxide |

| Ozone (O₃) | Varies | Ring-opened products |

| Copper Catalysts/O₂ | Varies | Ring-opened products |

Reduction Reactions to Amine Derivatives

The morpholine ring is generally stable to reduction. However, under forcing conditions or with specific catalytic systems, it can undergo ring-opening or cleavage to yield amine derivatives. One such transformation is the reductive cleavage of C-O or C-C bonds.

Recent studies have shown that the thermodynamically stable C(sp³)–C(sp³) bonds in morpholines can be cleaved. For example, a copper-catalyzed methodology in the presence of air has been developed for the Cα–Cβ bond scission in various amines, including ring-substituted morpholines. d-nb.info This oxidative cleavage, which can be considered a formal reduction of one part of the molecule to an amine derivative, demonstrates that the morpholine ring can be opened to generate functionalized amino alcohols. For a 2-methyl substituted morpholine, this cleavage was shown to occur selectively at the C5-C6 bond over the C2-C3 bond. d-nb.info

Another potential reductive pathway involves the cleavage of the C-O bonds. While less common for simple morpholines, derivatives such as morpholin-2-ones can be reduced. The carbonyl group in morpholin-3-ones can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding morpholine. researchgate.net This indicates the stability of the morpholine ether linkage to such reagents. The ring-opening of morpholine-2,5-dione derivatives, which are cyclic dimers of α-hydroxy and α-amino acids, has been studied for the synthesis of biodegradable polydepsipeptides. utwente.nlrsc.orgnih.gov However, these reactions are polymerizations and not simple reductions to amine derivatives.

Nucleophilic Substitution Reactions

The nitrogen atom of 2,5-dimethylmorpholine contains a lone pair of electrons, making it a nucleophile. As a secondary amine, it can participate in nucleophilic substitution reactions with various electrophiles. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less basic and nucleophilic than a comparable piperidine derivative. wikipedia.org

A primary example of this reactivity is N-alkylation, where the morpholine nitrogen attacks an alkyl halide or another suitable electrophile, displacing a leaving group in an Sₙ2 reaction.

2,5-dimethylmorpholine + R-X → N-alkyl-2,5-dimethylmorpholine + HX (where R-X is an alkyl halide)

The rate and success of this reaction depend on the steric hindrance at both the nitrogen atom and the electrophile, as well as the nature of the leaving group and the reaction conditions. uky.edunih.gov The two methyl groups at the C2 and C5 positions of 2,5-dimethylmorpholine can provide some steric hindrance, potentially slowing the rate of reaction compared to unsubstituted morpholine. N-alkylation of morpholine with alcohols has also been achieved using specific catalysts like CuO–NiO/γ–Al₂O₃. researchgate.net

2,5-Dimethylmorpholine can also react with other electrophiles, such as acyl chlorides or anhydrides, to form amides, and with aldehydes and ketones in reductive amination reactions to form tertiary amines. biosynth.com

Table 2: Examples of Nucleophilic Substitution Reactions with Dimethylmorpholine

| Electrophile | Product Type | Reaction Name |

|---|---|---|

| Alkyl Halide (R-X) | Tertiary Amine | N-Alkylation |

| Acyl Chloride (RCOCl) | Amide | N-Acylation |

| Aldehyde/Ketone + Reducing Agent | Tertiary Amine | Reductive Amination |

Ring Conformation and Conformational Analysis

The six-membered morpholine ring, similar to cyclohexane, is not planar and adopts non-planar conformations to relieve ring strain. The most stable conformation is the chair form. In 2,5-dimethylmorpholine, the two methyl groups can be arranged in either a cis or trans relationship.

The conformational analysis of substituted six-membered heterocycles like 2,5-dimethyl-1,3-dioxane provides a close model for understanding 2,5-dimethylmorpholine. researchgate.net

Chair Conformation : This is the most stable conformation, as it minimizes both angle strain and torsional strain by having all C-H bonds on adjacent atoms in a staggered arrangement.

Axial and Equatorial Positions : In the chair conformation, substituents can occupy two types of positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the perimeter of the ring).

Ring Flipping : The chair conformation can undergo a "ring flip," where one chair form converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For trans-2,5-dimethylmorpholine , the most stable conformation is a chair form where both methyl groups are in equatorial positions (diequatorial). A conformation with both methyl groups in axial positions (diaxial) would be significantly less stable due to 1,3-diaxial interactions, which are a form of steric strain.

For cis-2,5-dimethylmorpholine , one methyl group must be in an axial position while the other is in an equatorial position (axial-equatorial) in the chair conformation. Ring flipping would convert it to another axial-equatorial chair conformation of the same energy. Studies on the analogous cis-2,5-dimethyl-1,3-dioxane show that the chair form is still the most stable. researchgate.net

The presence of the oxygen and nitrogen heteroatoms in the morpholine ring slightly alters the bond lengths and angles compared to cyclohexane, but the general principles of conformational analysis, particularly the preference for bulky substituents to occupy equatorial positions, remain the same.

Table 3: Predicted Stable Conformations of 2,5-Dimethylmorpholine Isomers

| Isomer | Substituent Arrangement | Most Stable Conformer |

|---|---|---|

| trans | (2e, 5e) or (2a, 5a) | Diequatorial (2e, 5e) Chair |

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states provides a deeper understanding of reaction mechanisms. For reactions involving 2,5-dimethylmorpholine, these investigations are often done through computational chemistry and kinetic studies. ucsb.edumit.edu

In a typical Sₙ2 nucleophilic substitution reaction , such as the N-alkylation of 2,5-dimethylmorpholine, the reaction proceeds through a single transition state without any intermediates. wikipedia.org In this transition state, the nucleophile (the morpholine nitrogen) and the leaving group are both partially bonded to the electrophilic carbon atom. The geometry at the carbon atom is trigonal bipyramidal. The energy of this transition state determines the activation energy and thus the rate of the reaction.

For oxidation reactions , such as the formation of an N-oxide with hydrogen peroxide, the mechanism involves the nucleophilic attack of the amine nitrogen on the peroxide oxygen. The transition state would involve the partial formation of the N-O bond and the partial breaking of the O-O bond in the peroxide.

In more complex reactions like the catalytic oxidative ring cleavage , the mechanism would involve several intermediates. d-nb.info For instance, in a copper-catalyzed reaction, intermediates could include species where the morpholine is coordinated to the copper catalyst, followed by radical intermediates generated through electron transfer processes that ultimately lead to C-C bond cleavage.

The study of these transient species is challenging experimentally but can be modeled using computational methods like Density Functional Theory (DFT). mit.edu These models can calculate the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. ucsb.edu

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dimethylmorpholine isomers. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the differentiation of isomers and stereoisomers.

In ¹³C NMR, the chemical shifts of the methyl groups and the ring carbons provide a fingerprint for the specific isomer. For instance, in 2,5-dimethylmorpholine (B1593661), the methyl groups attached to the morpholine (B109124) ring typically exhibit chemical shifts in the aliphatic region, while the ring carbons bonded to the oxygen and nitrogen atoms appear at distinct downfield shifts. The exact chemical shifts can vary depending on the cis or trans configuration of the methyl groups, offering a method for diastereomer identification.

Proton NMR (¹H NMR) is particularly powerful for determining stereochemistry through the analysis of coupling constants. For example, the commercial synthesis of 2,6-dimethylmorpholine (B58159) results in a mixture of cis- and trans-isomers which can be separated by vapor phase chromatography. researchgate.net Analysis of the proton NMR spectra of these separated isomers reveals that the more abundant isomer is the cis-configuration, likely existing in a single conformation with both methyl groups in equatorial positions. researchgate.net The trans-isomer is believed to be a mixture of rapidly inverting and energetically equivalent conformations. researchgate.net

Advanced 2D NMR techniques, such as Heteronuclear Single-Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm structural assignments by showing correlations between protons and carbons. mdpi.com These techniques are invaluable in complex molecules where spectral overlap in 1D spectra might obscure definitive assignments. The analysis of chemical shifts in both ¹H and ¹³C NMR spectra, along with coupling constants and 2D correlations, provides a comprehensive picture of the molecular structure and stereochemistry of dimethylmorpholine isomers.

Table 1: Representative NMR Data for Dimethylmorpholine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 2,6-dimethylmorpholine derivative mdpi.com | ¹H | 1.15 and 1.24 | d | CH₃-C-2′ | |

| ¹H | 1.86 and 2.83 | H₂C-3′ and H₂C-5′ | |||

| ¹H | 3.67 | s | Ar-H₂C-7 (N-CH₂-Ar) | ||

| ¹H | 3.52, 3.71, and 3.77 | m | HC-2′ and HC-6′ | ||

| ¹H | 3.89 and 3.90 | s | Ar-O-CH₃ |

Note: This table presents example data from a derivative of 2,6-dimethylmorpholine to illustrate the type of information obtained from NMR spectroscopy. Actual values for 2,5- and 3,5-dimethylmorpholine (B170313) may vary.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of 2,5- and 3,5-dimethylmorpholine. The molecular formula for both isomers is C₆H₁₃NO, corresponding to a molecular weight of approximately 115.17 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. amecj.com

Electron ionization (EI) mass spectrometry of dimethylmorpholine isomers typically results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern can provide clues to the structure of the molecule, although it may not always be sufficient to distinguish between isomers with high confidence, as they can sometimes exhibit similar fragmentation pathways. researchgate.net For instance, the NIST WebBook provides mass spectral data for 2,6-dimethylmorpholine, which can be used as a reference. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination for analyzing mixtures of dimethylmorpholine isomers. nih.gov Gas chromatography separates the different isomers based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer provides mass-to-charge ratio information for each separated component. This allows for both the identification and quantification of the different isomers present in a sample.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ponder.ing For 2,5- and 3,5-dimethylmorpholine, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key functional groups and their expected IR absorption ranges include:

N-H stretch: For the secondary amine in the morpholine ring, a characteristic absorption is expected in the range of 3300-3500 cm⁻¹. This band is typically sharper and less intense than an O-H band. libretexts.org

C-H stretch: Strong absorptions from the methyl and methylene (B1212753) C-H bonds will be present in the 2850-2970 cm⁻¹ region. libretexts.org

C-O-C stretch: The ether linkage within the morpholine ring will give rise to a strong absorption in the 1084-1252 cm⁻¹ range. mdpi.com

C-N stretch: The carbon-nitrogen single bond stretch is expected in the 1375 cm⁻¹ region. mdpi.com

While IR spectroscopy is excellent for confirming the presence of the key functional groups that define the morpholine structure, it is generally less effective than NMR for distinguishing between the 2,5- and 3,5- positional isomers or their stereoisomers. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum may exist between isomers. The NIST WebBook contains reference IR spectra for both 2,6-dimethylmorpholine and 3,5-dimethylmorpholine. nist.govnist.gov

Table 2: Characteristic IR Absorption Bands for Dimethylmorpholine

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (alkane) | Stretch | 2850 - 2970 |

| C-O-C (ether) | Stretch | 1084 - 1252 |

| C-N (amine) | Stretch | ~1375 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. This technique provides precise information on bond lengths, bond angles, and the conformational arrangement of the atoms in the crystal lattice.

For chiral molecules like the stereoisomers of 2,5- and 3,5-dimethylmorpholine, X-ray crystallography can unambiguously determine the absolute configuration (R or S) at each stereocenter. It can also definitively distinguish between cis and trans diastereomers. The resulting crystal structure reveals the preferred conformation of the morpholine ring (e.g., chair, boat) in the solid state and how the molecules pack together. This detailed structural information is invaluable for understanding intermolecular interactions and can be used to rationalize physical properties. While finding specific X-ray crystallographic data for 2,5- or 3,5-dimethylmorpholine in the public domain can be challenging, the technique remains the gold standard for solid-state structural analysis. mdpi.com

Spectroscopic Techniques for Analyzing Ligand-Metal Interactions

Dimethylmorpholine and its derivatives can act as ligands, coordinating to metal ions through the lone pair of electrons on the nitrogen atom. Spectroscopic techniques are essential for characterizing the resulting metal complexes and understanding the nature of the ligand-metal interaction.

Infrared (IR) Spectroscopy: Changes in the IR spectrum upon complexation can provide evidence of coordination. For example, a shift in the C-N stretching vibration can indicate the involvement of the nitrogen atom in bonding to the metal. New bands may also appear in the far-IR region (below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-Vis spectrum. amecj.com These can be due to d-d transitions within the metal ion or charge-transfer bands between the metal and the ligand. The position and intensity of these bands can provide information about the geometry of the coordination complex and the strength of the ligand-metal interaction. spectroscopyonline.com

NMR Spectroscopy: NMR can also be used to study metal complexes. The chemical shifts of the ligand's protons and carbons will be affected by the proximity of the paramagnetic or diamagnetic metal center. Changes in chemical shifts upon complexation can help to identify the coordination site on the ligand.

The combination of these spectroscopic methods allows for a thorough characterization of the coordination chemistry of dimethylmorpholine isomers, providing insights into the structure and bonding of their metal complexes. nih.govkpi.ua

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of 2,5- and 3,5-dimethylmorpholine (B170313). Methods like Density Functional Theory (DFT) are widely used to model the electronic structure and predict various molecular properties.

Detailed Research Findings: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for describing a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For dimethylmorpholine isomers, the HOMO is typically localized around the electron-rich nitrogen and oxygen atoms, indicating these are the primary sites for electron donation (nucleophilic activity). The LUMO is generally distributed across the C-H and C-C antibonding orbitals. DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively.

| Calculated Property | Typical Method | Significance |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-311++G) | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | DFT (e.g., B3LYP/6-311++G) | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | DFT, Ab initio | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT, Ab initio | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Studies

The morpholine (B109124) ring is not planar and exists in various conformations, primarily chair and boat forms. The positions of the two methyl groups in 2,5- and 3,5-dimethylmorpholine create multiple stereoisomers (cis and trans) and conformers (e.g., diaxial vs. diequatorial methyl groups). Molecular dynamics (MD) simulations and other conformational analysis methods are used to explore the potential energy surface of these isomers, identifying the most stable structures and the energy barriers between them.

MD simulations model the atomic motions of the molecule over time, allowing researchers to observe conformational transitions and determine the relative populations of different conformers at a given temperature. These simulations provide a dynamic picture of the molecule's flexibility and are essential for understanding how it might adapt its shape to fit into a binding site of an enzyme or catalyst.

| Isomer | Conformation | Methyl Group Orientations | Expected Relative Stability |

|---|---|---|---|

| trans | Chair | Diequatorial (2e, 5e) | Most Stable |

| Chair | Diaxial (2a, 5a) | Least Stable | |

| cis | Chair | Axial-Equatorial (2a, 5e) | Most Stable |

| Chair | Equatorial-Axial (2e, 5a) | Equivalent to (2a, 5e) | |

| Any | Twist-Boat | - | Intermediate (Transition State) |

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactions and map out the energy profiles of potential reaction pathways. By analyzing the electronic structure, researchers can identify which atoms are prone to nucleophilic or electrophilic attack.

Detailed Research Findings: DFT-based reactivity descriptors are powerful tools for this purpose. The Fukui function, for instance, is used to identify the most reactive sites in a molecule. For dimethylmorpholine, the nitrogen atom, with its lone pair of electrons, is predicted to be the primary nucleophilic center, making it reactive toward electrophiles like alkyl halides or acids. The molecular electrostatic potential map further supports this, showing a region of negative potential around the nitrogen.

| Atomic Site | Predicted Role | Computational Evidence |

|---|---|---|

| Nitrogen (N) | Nucleophilic, Proton Acceptor | High HOMO coefficient, Negative Electrostatic Potential |

| Oxygen (O) | Weakly Nucleophilic, H-bond Acceptor | Lone pair electrons, Negative Electrostatic Potential |

| N-H Proton | Acidic | Positive Electrostatic Potential |

| C-H Protons | Weakly Acidic | Slightly Positive Electrostatic Potential |

Ligand-Catalyst Binding Simulations and Optimization

Dimethylmorpholine moieties are incorporated into more complex molecules that can act as ligands, binding to metal centers to form catalysts or interacting with the active sites of biological targets like enzymes. Computational simulations are invaluable for understanding and optimizing these interactions.

Detailed Research Findings: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target. For example, in drug design, derivatives of 3,5-dimethylmorpholine have been computationally modeled to understand their binding within the ATP-binding pocket of kinases like mTOR and PI3K. These models help explain why certain stereoisomers or sterically hindered morpholines exhibit higher selectivity for one enzyme over another.

Following docking, molecular dynamics simulations can be run on the ligand-target complex to assess its stability and dynamics. These simulations can reveal key interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the binding. Furthermore, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the binding free energy, providing a quantitative measure of binding affinity. This information is critical for the rational design of more effective catalysts or inhibitors.

| Step | Computational Method | Purpose |

|---|---|---|

| 1. System Preparation | Molecular Mechanics (Force Fields) | Prepare structures of the ligand and target (e.g., protein, metal complex). |

| 2. Molecular Docking | Docking Algorithms (e.g., AutoDock, GOLD) | Predict binding poses and score interactions. |

| 3. System Solvation | Explicit or Implicit Solvent Models | Simulate the physiological or reaction environment. |

| 4. Molecular Dynamics Simulation | MD Engines (e.g., GROMACS, AMBER) | Evaluate the stability and dynamics of the ligand-target complex. |

| 5. Binding Free Energy Calculation | MM/PBSA, FEP, TI | Quantify the strength of the ligand-target interaction. |

Prediction of Structure-Property Relationships (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of a molecule with its physicochemical properties. These models use calculated molecular descriptors to predict properties that can be difficult or time-consuming to measure experimentally.

Detailed Research Findings: For a molecule like 2,5-dimethylmorpholine, a wide range of molecular descriptors can be calculated from its 2D or 3D structure. These include constitutional descriptors (e.g., molecular weight), topological descriptors (which describe atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

These descriptors can then be used to build a mathematical model that predicts properties such as boiling point, vapor pressure, water solubility (LogS), and the octanol-water partition coefficient (LogP). For instance, higher molecular weight and lower polarity generally lead to a higher boiling point, while a larger polar surface area often correlates with lower LogP and higher water solubility. QSPR provides an efficient way to estimate these key properties for novel or uncharacterized dimethylmorpholine derivatives, aiding in chemical process design and environmental assessment.

| Molecular Descriptor | Type | Predicted Physicochemical Property |

|---|---|---|

| Molecular Weight (MW) | Constitutional | Boiling Point, Vapor Pressure |

| Polar Surface Area (PSA) | 3D/Electronic | Solubility, Permeability |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | Lipophilicity, Solubility |

| Molar Refractivity | Physicochemical | Molar Volume, Intermolecular Forces |

| Wiener Index | Topological | Boiling Point, Viscosity |

| HOMO/LUMO Energies | Quantum-Chemical | Ionization Potential, Electron Affinity |

Applications in Advanced Chemical Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

The inherent chirality and conformational rigidity of dimethylmorpholine isomers make them valuable synthons in asymmetric synthesis, where the precise control of stereochemistry is paramount. Their utility as chiral auxiliaries and scaffolds enables the synthesis of complex molecules with high enantiomeric purity.

Synthesis of Complex Heterocyclic Frameworks

The dimethylmorpholine moiety serves as a foundational element in the construction of more elaborate heterocyclic systems. Its stereocenters can direct the formation of new stereogenic centers, leading to the synthesis of complex and stereochemically diverse molecules. For instance, the fusion of chiral piperazines and morpholines with indazoles has been explored to generate novel ring systems. This concept of "heterocyclic merging" aims to expand chemical space and create compounds with unique biological activities distinct from their individual components nih.gov.

In one approach, enantiomerically pure indazole-fused 1,3-substituted morpholines are synthesized from commercially available chiral amino alcohols. This methodology allows for stereochemical and regiochemical variations in the final fused heterocyclic structure, highlighting the versatility of the morpholine (B109124) scaffold in building complex molecular architectures nih.gov.

Role in Construction of Bioactive Compound Scaffolds

The morpholine ring is a recognized pharmacophore present in numerous biologically active compounds. The incorporation of dimethylmorpholine can significantly influence the pharmacological profile of a molecule. (3S,5S)-3,5-Dimethylmorpholine, for example, is utilized as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its defined stereochemistry is crucial for ensuring the efficacy and reducing the potential side effects of drugs targeting central nervous system disorders, cardiovascular diseases, and infections researchgate.net.

Furthermore, 3,5-dimethylmorpholine (B170313) has been identified as a chiral amide with potential anticancer activity. It can act as a linker to form amide bonds and has shown cellular reactivity in vitro, including activity against cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-resistant cell lines researchgate.netbiosynth.com.

The following table summarizes the key applications of dimethylmorpholine as a chiral building block in the synthesis of bioactive compounds.

| Compound/Scaffold | Application | Key Features |

| Indazole-fused morpholines | Synthesis of novel heterocyclic systems with potential unique biological activities. | Utilizes the concept of "heterocyclic merging" to create structural diversity. |

| (3S,5S)-3,5-Dimethylmorpholine | Chiral building block for enantiomerically pure APIs. | Crucial for developing drugs with high efficacy and reduced side effects. |

| 3,5-Dimethylmorpholine amides | Linker in the synthesis of potential anticancer agents. | Exhibits activity against CDK4/6 inhibitor-resistant cell lines. |

Ligand in Asymmetric Catalysis

The nitrogen and oxygen atoms within the dimethylmorpholine ring can act as coordination sites for metal ions, making these compounds suitable for use as ligands in asymmetric catalysis. The chiral environment provided by the ligand can induce high enantioselectivity in a variety of chemical transformations.

Enantioselective Catalytic Processes (e.g., epoxidase catalysis)

While specific research detailing the use of 2,5- or 3,5-dimethylmorpholine as a ligand in enantioselective epoxidation is limited in the readily available scientific literature, the principles of asymmetric catalysis suggest its potential in this area. Enantioselective epoxidation is a critical reaction for producing chiral epoxides, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The effectiveness of a chiral ligand in such reactions depends on its ability to create a well-defined and sterically demanding environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer. The stereochemistry of dimethylmorpholine could, in principle, provide the necessary chiral induction for such processes.

Metal-Organic Frameworks and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, including their pore size, shape, and functionality, can be tuned by varying the metal and organic components. While there is extensive research on the synthesis and application of MOFs, specific examples utilizing 2,5- or 3,5-dimethylmorpholine as the primary organic ligand are not prominently featured in the current body of scientific literature. The synthesis of MOFs typically involves the self-assembly of metal ions and polytopic organic linkers, and the geometry and connectivity of the ligand are crucial in determining the final framework topology researchgate.netdokumen.pubnih.govresearchgate.netnist.govyoutube.commdpi.com. The monodentate or potentially bidentate nature of simple dimethylmorpholine may not be ideal for the formation of robust, porous frameworks, which often require more rigid and multi-topic linkers.

Applications in Agrochemical Research and Development

Morpholine derivatives have a well-established history in the agrochemical industry, particularly as fungicides. The dimethylmorpholine scaffold is a key structural component in several commercially important crop protection agents.

The cis-isomer of 2,6-dimethylmorpholine (B58159) is a crucial intermediate in the synthesis of fungicides such as Dodemorph and Fenpropimorph nih.gov. These compounds are systemic fungicides that act by inhibiting sterol biosynthesis in fungi, a vital process for maintaining the integrity of fungal cell membranes nih.govfao.org. The stereochemistry of the dimethylmorpholine ring is critical for the fungicidal activity of these molecules, with the cis-isomer generally exhibiting higher efficacy than the trans-isomer nih.gov.

Dodemorph , chemically known as 4-cyclododecyl-2,6-dimethylmorpholine, is effective against powdery mildew on various crops. Fenpropimorph , or (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is another widely used systemic fungicide for controlling diseases like powdery mildew and rusts in cereals fao.org. The development of these agrochemicals highlights the importance of the dimethylmorpholine scaffold in designing effective and specific crop protection solutions nih.govnih.gov.

The following table provides an overview of agrochemicals derived from 2,6-dimethylmorpholine.

| Agrochemical | Chemical Name | Target Pest/Disease | Mode of Action |

| Dodemorph | 4-cyclododecyl-2,6-dimethylmorpholine | Powdery Mildew | Sterol Biosynthesis Inhibitor |

| Fenpropimorph | (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | Powdery Mildew, Rusts | Sterol Biosynthesis Inhibitor |

Precursors for Fungicidal and Insecticidal Agents

The morpholine chemical class has a well-established history in the development of potent fungicides. Notably, specific isomers of dimethylmorpholine are crucial starting materials for the synthesis of commercially significant agricultural fungicides.

Fenpropimorph: The fungicide fenpropimorph, widely used to control powdery mildew on various crops, is synthesized using cis-2,6-dimethylmorpholine (B33440) as a key precursor. The synthesis involves the reaction of p-tert-butyl-β-methylphenylpropanol with methylsulfonyl chloride or thionyl chloride to create an intermediate, which is then reacted with cis-2,6-dimethylmorpholine to yield fenpropimorph. This synthetic route is noted for its high reaction yield and efficiency.

Amorolfine: Another important antifungal agent, amorolfine, which is used in topical treatments for fungal nail infections, is derived from cis-2,6-dimethylmorpholine. The synthesis of amorolfine involves the condensation of 2-nonyl cinnamaldehyde with cis-2,6-dimethylmorpholine. Amorolfine functions by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway, Δ14 reductase and Δ7–Δ8 isomerase, leading to the disruption of the fungal cell membrane.

While direct synthesis of insecticides from 2,5- or 3,5-dimethylmorpholine is less documented in readily available literature, the broader class of morpholine derivatives has been investigated for insecticidal properties. The structural features of dimethylmorpholine make it a candidate for incorporation into novel insecticide discovery programs.

| Fungicide | Precursor | Key Synthesis Step |

| Fenpropimorph | cis-2,6-dimethylmorpholine | Reaction with an intermediate derived from p-tert-butyl-β-methylphenylpropanol |

| Amorolfine | cis-2,6-dimethylmorpholine | Condensation with 2-nonyl cinnamaldehyde |

Herbicidal and Plant Growth Regulation Properties of Derivatives

The exploration of morpholine derivatives extends to the development of herbicides and plant growth regulators. While specific examples directly utilizing 2,5- or 3,5-dimethylmorpholine are not as prevalent as in fungicides, the structural motif is of interest in this area.

Derivatives of morpholine have been investigated for their herbicidal properties. For instance, N-chloroacetyl-N-(2,6-diethylphenyl)glycine, ethyl ester, a compound structurally related to dimethylmorpholine derivatives, was developed as a herbicide, although its registration was later canceled. This indicates the potential for N-substituted morpholine derivatives to exhibit phytotoxic activity.

In the realm of plant growth regulation, various N-substituted morpholine derivatives have been synthesized and studied. These compounds can influence plant development by interacting with hormonal pathways. The specific substitution patterns on the morpholine ring and the N-substituent are critical for determining the type and extent of activity, which can range from growth promotion to inhibition.

Structure-Activity Relationship Studies in Agrochemicals (excluding biological mechanisms)

The relationship between the chemical structure of dimethylmorpholine derivatives and their agrochemical activity is a subject of ongoing research. For fungicidal activity, the stereochemistry of the dimethylmorpholine ring is crucial. The cis configuration of the methyl groups in 2,6-dimethylmorpholine is a key feature for the biological efficacy of fungicides like fenpropimorph and amorolfine.

Key structural features influencing the activity of morpholine-based agrochemicals include:

Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the morpholine ring significantly impacts the biological activity. In fungicides, a bulky, lipophilic side chain is often present, which is believed to facilitate interaction with the target enzyme.

Physicochemical Properties: Properties such as lipophilicity (logP), electronic effects of substituents, and steric factors all play a role in determining the efficacy of these compounds as agrochemicals.

Role in Materials Science and Engineering

The unique chemical properties of 2,5(or 3,5)-dimethylmorpholine also lend themselves to applications in materials science, particularly in the synthesis of specialty polymers and chiral materials.

Precursor in Specialty Polymer Synthesis (e.g., coatings, adhesives, sealants)

Dimethylmorpholine derivatives can be incorporated into polymer backbones or used as additives to impart specific properties to materials.

Polyurethanes: In the production of polyurethane coatings, 3,5-dimethylpyrazole (a related heterocyclic compound) is used as a blocking agent for isocyanates. This allows for the formation of blocked waterborne polyurethanes, which are stable at room temperature and cure upon heating. While not a direct use of dimethylmorpholine, this application highlights the potential for related heterocyclic structures in polymer chemistry.

Epoxy Resins: Morpholine and its derivatives can act as curing agents for epoxy resins. The nitrogen atom in the morpholine ring can react with the epoxy groups, leading to cross-linking and the formation of a rigid thermoset material. The use of substituted morpholines like dimethylmorpholine can influence the curing kinetics and the final properties of the epoxy resin, such as its thermal stability and mechanical strength.

Components in Chiral Supramolecular Assemblies

The inherent chirality of 2,5- and 3,5-dimethylmorpholine makes them attractive building blocks for the construction of chiral supramolecular assemblies. These are ordered structures formed through non-covalent interactions between molecules. The stereochemistry of the dimethylmorpholine unit can direct the formation of specific helical or other chiral structures in coordination polymers and other self-assembled systems. The ability to create such structures is of great interest for applications in catalysis, chiral separations, and materials with unique optical properties.

Synthesis of Ionic Liquids with Specific Chiral Properties

Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts. The incorporation of a chiral component, such as 2,5- or 3,5-dimethylmorpholine, into the cation or anion of an ionic liquid can create a chiral ionic liquid (CIL).

Templating Agent for Microporous Materials

While the direct use of 2,5- or 3,5-dimethylmorpholine as a templating agent for the synthesis of microporous materials is not extensively documented in publicly available research, the fundamental principles of microporous material synthesis allow for speculation on their potential role. Microporous materials, such as zeolites and metal-organic frameworks (MOFs), are characterized by pores with diameters less than 2 nanometers. Their synthesis often relies on the use of organic molecules, known as templates or structure-directing agents (SDAs), which guide the formation of the porous framework.

The size, shape, and charge distribution of the SDA molecule are critical factors that influence the resulting pore structure of the microporous material. The organic template organizes the inorganic building blocks around it during the crystallization process. Upon removal of the template, typically through calcination, a porous structure with voids that mirror the shape of the original template molecule is left behind.

Given their molecular dimensions and the presence of a heteroatom (nitrogen), it is conceivable that 2,5- and 3,5-dimethylmorpholine could function as SDAs in the synthesis of novel microporous materials. The specific stereochemistry of the cis and trans isomers of these dimethylmorpholine compounds could potentially direct the formation of unique pore architectures. However, without specific experimental evidence, this remains a hypothetical application.

General Reagent, Solvent, and Catalyst in Organic Synthesis

2,5- and 3,5-dimethylmorpholine find utility in various aspects of organic synthesis, serving as reagents, solvents, and catalysts. Their chemical behavior is largely dictated by the presence of the secondary amine group and the ether linkage within the morpholine ring.

As reagents, these compounds can be incorporated into larger molecules to introduce the dimethylmorpholine moiety. For instance, 3,5-dimethylmorpholine, particularly its chiral isomers, is employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals. It can act as a linker to connect two different molecular fragments.

The solvent properties of dimethylmorpholines are less commonly exploited compared to simpler morpholine or other aprotic solvents. However, their polarity and hydrogen bonding capabilities could make them suitable for specific reaction conditions.

In the realm of catalysis, the nitrogen atom in the morpholine ring can act as a Lewis base, enabling these compounds to catalyze a variety of organic reactions. 2,5-Dimethylmorpholine (B1593661) has been noted for its catalytic properties in amine synthesis. Furthermore, morpholine derivatives, in general, are recognized for their catalytic activity.

Enhancing Reaction Efficiency and Selectivity

The application of 2,5- and 3,5-dimethylmorpholine can lead to enhanced reaction efficiency and selectivity in organic synthesis. The stereochemistry of these molecules, particularly the chiral isomers of 3,5-dimethylmorpholine, can be leveraged in asymmetric synthesis to control the stereochemical outcome of a reaction.

For example, chiral (3S,5S)-3,5-dimethylmorpholine is utilized as a ligand or catalyst in asymmetric synthesis. The defined spatial arrangement of the methyl groups can create a chiral environment that favors the formation of one enantiomer over the other, leading to high enantiomeric excess. This is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.

The basicity of the nitrogen atom in the dimethylmorpholine ring can also influence reaction rates. By acting as a base catalyst, it can deprotonate reactants, thereby increasing their nucleophilicity and accelerating the reaction. The steric hindrance provided by the methyl groups can also play a role in directing the regioselectivity of certain reactions.

Intermediate in Production of Specialty Chemicals

Both 2,5- and 3,5-dimethylmorpholine serve as important intermediates in the production of a variety of specialty chemicals, most notably pharmaceuticals and agrochemicals.

The chiral nature of (3S,5S)-3,5-dimethylmorpholine makes it a valuable intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). It is a key building block for drugs targeting the central nervous system, cardiovascular diseases, and infectious diseases myskinrecipes.com. Its incorporation into the molecular structure of a drug can significantly impact its biological activity and pharmacokinetic properties.

In the agrochemical industry, (3S,5S)-3,5-dimethylmorpholine is used in the formulation of pesticides and herbicides with improved efficacy and environmental profiles myskinrecipes.com.

cis-2,6-Dimethylmorpholine is another isomer that has found use as an intermediate in the synthesis of specific therapeutic agents. It is a precursor in the synthesis of p38α MAP kinase inhibitors, which are being investigated for the treatment of autoimmune diseases. Additionally, it is used in the development of potent and selective agonists and antagonists for the 5-HT4 receptor, which is a target for various gastrointestinal and central nervous system disorders.

The following table summarizes some of the specialty chemicals synthesized using dimethylmorpholine intermediates:

| Dimethylmorpholine Isomer | Application Area | Specific Use |

| (3S,5S)-3,5-Dimethylmorpholine | Pharmaceuticals | Chiral building block for APIs targeting CNS disorders, cardiovascular diseases, and infections. myskinrecipes.com |

| (3S,5S)-3,5-Dimethylmorpholine | Agrochemicals | Intermediate in the formulation of pesticides and herbicides. myskinrecipes.com |

| cis-2,6-Dimethylmorpholine | Pharmaceuticals | Intermediate for the synthesis of p38α MAP kinase inhibitors. |

| cis-2,6-Dimethylmorpholine | Pharmaceuticals | Intermediate for the synthesis of 5-HT4 receptor agonists and antagonists. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving research into new ways to synthesize dimethylmorpholine and its derivatives. Traditional methods are often giving way to catalytic routes that minimize waste and energy consumption. A significant area of focus is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, titania-supported ruthenium and iridium catalysts have shown promise in the alkylation of amines, a fundamental step in many morpholine (B109124) syntheses.

Another sustainable approach gaining traction is "borrowing hydrogen" or "hydrogen autotransfer" chemistry. acs.org This method allows for the formation of C-N bonds from alcohols and amines, with water as the only byproduct, representing a highly atom-economical process. acs.org Research is also exploring the use of recyclable solid acid catalysts for key steps like cyclodehydration, further enhancing the environmental credentials of these synthetic pathways. ambeed.com The development of these routes is critical for producing dimethylmorpholine derivatives in a more environmentally friendly and economically viable manner.

Exploration of Under-Investigated Stereoisomers and Their Unique Applications

The stereochemistry of dimethylmorpholine is crucial to its function, particularly in asymmetric synthesis and medicinal chemistry. While some stereoisomers have been well-studied, others remain under-investigated, holding potential for unique applications. The development of synthetic routes to access enantiomerically pure disubstituted morpholines is expanding the chemist's toolbox. nih.gov

Specific isomers have already demonstrated significant utility. For example, (S,S)-3,5-dimethylmorpholine has been employed as a C2-symmetric chiral auxiliary in diastereoselective [4+2]-cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netacs.org In the realm of biochemistry, the stereoisomer (3S,5R)-3,5-dimethylmorpholine is noted for its ability to bind to the mTOR kinase, with its specific conformation contributing to inhibitor potency and selectivity. nih.gov Future work will likely focus on uncovering the latent potential of less-common isomers, designing new chiral auxiliaries, and elucidating their roles in creating complex, stereochemically defined molecules for pharmaceuticals and fine chemicals.

Table 1: Applications of Specific Dimethylmorpholine Stereoisomers

| Stereoisomer | Application Area | Specific Use |

| (S,S)-3,5-Dimethylmorpholine | Asymmetric Synthesis | Chiral auxiliary in [4+2]-cycloaddition reactions. researchgate.netacs.org |

| (3S,5R)-3,5-Dimethylmorpholine | Medicinal Chemistry | Component of mTOR kinase inhibitors; conformation aids in binding selectivity. nih.gov |

| cis-3,5-Dimethylmorpholine | Asymmetric Synthesis | Precursor for chiral enamines used in stereoselective Mannich reactions. nih.govdokumen.pub |

Integration with Advanced Catalytic Systems

Dimethylmorpholine is increasingly being used as a substrate or component within advanced catalytic systems, enabling challenging chemical transformations. One of the most dynamic areas is its use in transition-metal catalyzed hydroamination reactions, which provide a direct and atom-economical method for synthesizing more complex amines. acs.org Catalytic systems based on rhodium and iridium have been effectively used for the anti-Markovnikov hydroamination of alkenes with secondary amines like 2,5-dimethylmorpholine (B1593661). acs.orgacs.orgresearchgate.net

Furthermore, the emergence of photoredox catalysis has opened new avenues for C-N bond formation. In these systems, visible light is used to drive chemical reactions under mild conditions. 2,5-Dimethylmorpholine has been successfully employed as a nucleophile in anti-Markovnikov alkene hydrofunctionalization reactions powered by photoredox catalysts. Future research will focus on designing more sophisticated catalysts that can utilize dimethylmorpholine to achieve higher levels of selectivity (regio-, diastereo-, and enantio-) and to perform transformations that are difficult to achieve with traditional methods.